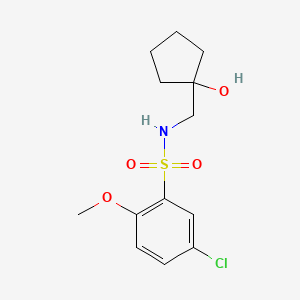
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide, identified by its CAS number 1215822-96-0, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro-substituted benzene ring, a methoxy group, and a cyclopentyl structure that may influence its pharmacological properties.
- Molecular Formula : C13H18ClNO4S
- Molecular Weight : 319.80 g/mol
- Structure : The compound consists of a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonamide moiety attached to a cyclopentyl derivative.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamides have shown IC50 values ranging from low micromolar concentrations against MCF-7 (human breast cancer) and HCT116 (colorectal cancer) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Sulfonamide A | MCF-7 | 3.1 |
| Related Sulfonamide B | HCT116 | 4.4 |
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. Preliminary investigations suggest that this compound may exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis.
Antioxidant Activity
Compounds with similar structural features have also demonstrated antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is crucial for preventing oxidative stress-related cellular damage.
Case Studies and Research Findings
- Antiproliferative Effects : A study focusing on benzimidazole derivatives highlighted that modifications in substituents significantly influenced antiproliferative activity. Compounds with hydroxyl and methoxy groups showed enhanced activity, suggesting that similar modifications in this compound could yield promising results.
- Mechanism of Action : Investigations into the mechanism of action of related compounds have revealed that sulfonamides can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting their antibacterial effects.
- In Vivo Studies : While in vitro studies provide essential insights, in vivo studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Current research is ongoing to evaluate its efficacy and safety profile in animal models.
Propriétés
IUPAC Name |
5-chloro-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-11-5-4-10(14)8-12(11)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYTKDMUGDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













